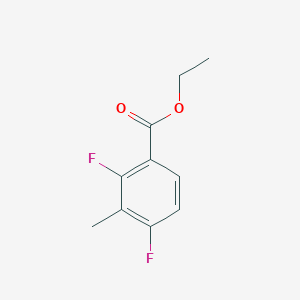

Ethyl 2,4-difluoro-3-methylbenzoate

Description

Ethyl 2,4-difluoro-3-methylbenzoate is a fluorinated benzoate ester characterized by a difluoro substitution at the 2- and 4-positions of the benzene ring, a methyl group at the 3-position, and an ethyl ester moiety. Fluorinated benzoates are often utilized as intermediates in pharmaceuticals, agrochemicals, or materials science due to their enhanced stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

ethyl 2,4-difluoro-3-methylbenzoate |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3H2,1-2H3 |

InChI Key |

VABWCPUTLWAXNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)C)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 2,4-difluoro-3-methylbenzoate with its closest analogs:

*Note: Data for this compound is inferred from structural analogs.

Key Observations:

This group may also enhance lipophilicity (logP), improving membrane permeability in biological systems . Fluorine atoms at the 2- and 4-positions contribute to electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions .

Ester Group Differences :

- The ethyl ester in this compound confers higher molecular weight (200.16 g/mol) and lipophilicity compared to the methyl ester analog (186.16 g/mol). Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing metabolic stability in vivo .

Functional and Application Differences

Pharmaceutical Potential: Ethyl 2,4-difluorobenzoate (lacking the 3-methyl group) is primarily used as a synthetic intermediate. The addition of a 3-methyl group in this compound could position it as a candidate for drug discovery, where steric and electronic modifications are critical for target binding .

Agrochemical Contrasts :

- Compounds like Methyl 2-((triazine)benzoate derivatives (e.g., metsulfuron methyl ester) highlight how bulky substituents (e.g., triazine rings) enable herbicidal activity. In contrast, simpler fluorinated benzoates like this compound are less likely to exhibit pesticidal properties without additional functional groups .

Stability and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.